(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
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Description
“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” is a chemical compound with the molecular formula C19H18N2O3 . It’s worth noting that the exact compound you’re asking about seems to be less common in the literature, and most of the available information refers to a similar compound, "(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione" .
Scientific Research Applications
Application in Biotin Synthesis
Specific Scientific Field
Organic chemistry and biochemistry
Summary
“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” serves as a key intermediate in the synthesis of biotin, a vital water-soluble B-vitamin. Biotin plays a crucial role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
Experimental Procedures
- The compound is resolved using optically active amines. For instance, reaction with cinchonidine yields the cinchonidine salt of the (4S, 5R)-aldehyde-carboxylic acid, which can be acidified to obtain the desired enantiomer, (3aS,6aR)-1,3-dibenzyl-6-hydroxy-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione. This resolved intermediate can then be further converted to biotin .
Resolution with Optically Active Amines:
Industrial Applicability:
Results
The successful resolution of the compound using optically active amines provides a route to obtain the desired enantiomer for biotin synthesis. The use of N-alkyl-D-glucamines further enhances its practical applicability in industrial settings .
Other Potential Applications
Specific Scientific Field
Medicinal chemistry, drug discovery, and selenium-containing compounds
Summary
Apart from biotin synthesis, researchers are exploring other potential applications for this compound due to its unique selenophene-imidazole scaffold. These include:
Experimental Procedures
Results
While these applications are still under investigation, the compound’s unique structure makes it a promising candidate for diverse scientific studies beyond biotin synthesis .
properties
IUPAC Name |
(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPFDYWPZACHY-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661905 |
Source
|
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
CAS RN |
61253-80-3 |
Source
|
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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